Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

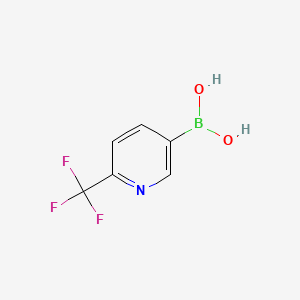

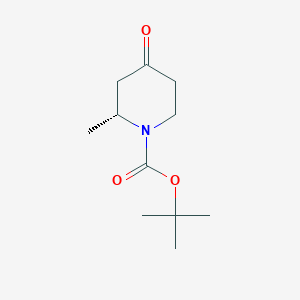

“Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate” is 1S/C11H17NO2S/c1-5-8-7(4)15-10(12)9(8)11(13)14-6(2)3/h6H,5,12H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate” include a molecular weight of 227.32 and a molecular formula of C11H17NO2S .

Applications De Recherche Scientifique

Synthesis and Characterization

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and its derivatives have been extensively studied for their unique properties and applications in various fields of scientific research. These compounds are synthesized through reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, leading to the formation of compounds with novel fluorescence properties, as investigated in the study by Guo Pusheng (2009) Guo Pusheng, 2009.

Heterocyclic Chemistry and Dyeing Applications

Another area of application is in the synthesis of thieno[3,4-d]pyrimidines, a process that involves the reaction of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, as outlined in research conducted by S. A. Ryndina et al. (2002) S. A. Ryndina et al., 2002. This synthesis path highlights the compound's utility in creating complex heterocyclic structures.

In the textile industry, derivatives of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate have been used to synthesize novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating the compounds' versatility and importance in developing dyes with good levelness and fastness properties, albeit with poor photostability (O. Iyun et al., 2015) O. Iyun et al., 2015.

Antimicrobial Applications

The antimicrobial potential of bifunctional thiophene derivatives, including those based on Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, has been explored, showing promising results against various microorganisms. This highlights the compound's potential in developing new antimicrobial agents (A. Abu‐Hashem et al., 2011) A. Abu‐Hashem et al., 2011.

Organic Synthesis and Catalysis

The compound also finds application in organic synthesis, particularly in reactions facilitated by phase transfer catalysis techniques to construct synthetically important thiophene derivatives. Such methodologies underscore the adaptability and synthetic utility of the compound in organic chemistry (R. D. Shah, 2011) R. D. Shah, 2011.

Safety and Hazards

Propriétés

IUPAC Name |

propan-2-yl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-5-8-7(4)15-10(12)9(8)11(13)14-6(2)3/h6H,5,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBAKYOLBSFUPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)